molecular formula C9H6BrFO B2526965 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 127425-74-5

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2526965
CAS No.: 127425-74-5
M. Wt: 229.048
InChI Key: CILPXFZGSHPJOA-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrFO. It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of 2,3-dihydro-1H-inden-1-one. One common method includes the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and quality of the product. The final compound is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydro-1H-inden-1-one
  • 5-Fluoro-2,3-dihydro-1H-inden-1-one
  • 2,3-Dihydro-1H-inden-1-one

Uniqueness

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual substitution enhances its reactivity and potential for diverse applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPXFZGSHPJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-74-5
Record name 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
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